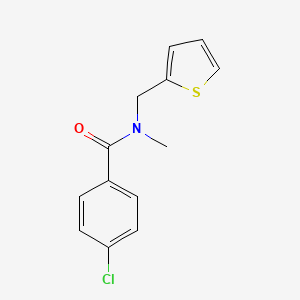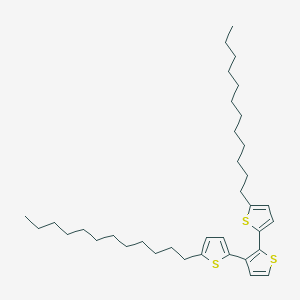
2,3-Bis(5-dodecylthiophen-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(5-dodecylthiophen-2-yl)thiophene is an organic compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely studied for their electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(5-dodecylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. The process begins with the preparation of 2-bromo-3-dodecylthiophene and 5,5’-bis(trimethylstannyl)-2,2’-bithiophene. These intermediates are then coupled using a palladium catalyst under an inert atmosphere, usually argon, in the presence of a solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete coupling .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(5-dodecylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like ferric chloride or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Ferric chloride in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Bromination using bromine in chloroform at room temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
2,3-Bis(5-dodecylthiophen-2-yl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism by which 2,3-Bis(5-dodecylthiophen-2-yl)thiophene exerts its effects in electronic applications involves its ability to form π-conjugated systems. These systems facilitate the delocalization of electrons, enhancing charge carrier mobility. In OFETs, the compound forms a thin film that allows for efficient charge transport between the source and drain electrodes . In OPVs, it absorbs light and generates excitons, which are then separated into free charge carriers that contribute to the electric current .
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene-2,5-diyl): Another thiophene derivative used in organic electronics, known for its high charge carrier mobility and ease of processing.
2,5-Bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene: Similar in structure but with a fused thiophene ring, offering different electronic properties.
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]: A polymeric form that provides enhanced mechanical properties and stability.
Uniqueness
2,3-Bis(5-dodecylthiophen-2-yl)thiophene is unique due to its specific arrangement of dodecylthiophene units, which provides a balance between solubility and electronic properties. This makes it particularly suitable for solution processing techniques, such as spin-coating and inkjet printing, which are essential for the fabrication of large-area electronic devices .
Properties
CAS No. |
918401-57-7 |
|---|---|
Molecular Formula |
C36H56S3 |
Molecular Weight |
585.0 g/mol |
IUPAC Name |
2,3-bis(5-dodecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H56S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-34(38-31)33-29-30-37-36(33)35-28-26-32(39-35)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChI Key |
LQXLHXGQDDEPGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C2=C(SC=C2)C3=CC=C(S3)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
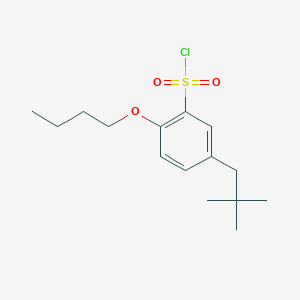
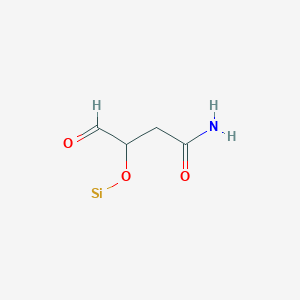
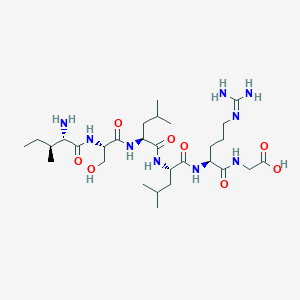
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
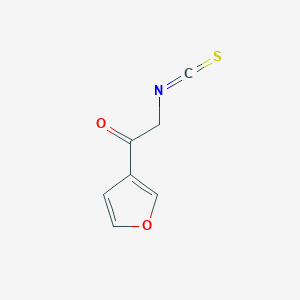
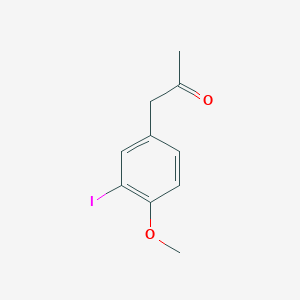
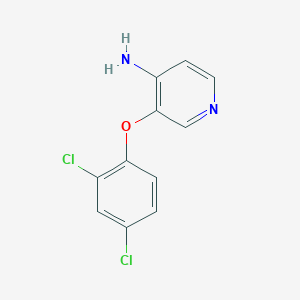

![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
